Pentetate calcium trisodium fundamental properties for research applications
Pentetate calcium trisodium fundamental properties for research applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentetate calcium trisodium (B8492382), commonly known as Ca-DTPA, is a potent chelating agent utilized in research and clinical settings for the decorporation of certain transuranic actinides from the body. This technical guide provides an in-depth overview of the fundamental properties of Ca-DTPA for research applications. It covers its core chemical and physical characteristics, mechanism of action, and pharmacokinetic profile. Detailed experimental protocols for in vivo decorporation studies are presented, alongside a summary of analytical methods for its detection in biological matrices. Quantitative data are compiled into structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.
Core Properties of Pentetate Calcium Trisodium
Pentetate calcium trisodium (Ca-DTPA) is the trisodium calcium salt of diethylenetriaminepentaacetic acid (DTPA). It is a synthetic polyaminocarboxylic acid that functions as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions.
Chemical and Physical Properties
Ca-DTPA is supplied as a sterile, clear, colorless, hyperosmolar solution for intravenous or nebulized administration.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Trisodium calcium diethylenetriaminepentaacetate | [1] |
| Molecular Formula | Na₃CaC₁₄H₁₈N₃O₁₀ | [1][3] |
| Molecular Weight | 497.4 Daltons | [1][3] |
| Appearance | Clear, colorless solution | [1][2] |
| pH of Solution | 7.3 - 8.3 | [1][2] |
| Osmolarity | 1260 mOsmol/kg | [1][2] |
| CAS Number | 12111-24-9 | [4] |
Mechanism of Action
The primary mechanism of action of Ca-DTPA is chelation. It forms stable, soluble complexes with metal ions by exchanging its calcium ion for a metal with a greater binding affinity.[1][5][6] This process is particularly effective for trivalent and tetravalent actinides such as plutonium (Pu), americium (Am), and curium (Cm).[7] The resulting metal-DTPA chelate is a water-soluble complex that is readily excreted from the body, primarily through glomerular filtration into the urine.[1][5] This significantly enhances the rate of elimination of the contaminating radionuclide, thereby reducing the radiation dose to tissues and organs.[7]
The effectiveness of Ca-DTPA is highest when administered shortly after internal contamination, while the radionuclides are still circulating in the bloodstream or are present in interstitial fluids.[1] Its efficacy decreases as the contaminants become sequestered in tissues like the liver and bone.[1]
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
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Absorption: Ca-DTPA is poorly absorbed from the gastrointestinal tract. Intravenous administration is the recommended route for systemic contamination.[1] Nebulized inhalation can be an alternative for contamination solely through inhalation.
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Distribution: Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[1] It does not significantly penetrate erythrocytes or other cells and does not accumulate in specific organs.[1]
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Metabolism: Ca-DTPA undergoes minimal metabolism in the body.[1]
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Excretion: The vast majority of administered Ca-DTPA, along with the chelated radionuclides, is excreted via glomerular filtration into the urine.[1][5] Over 99% of an injected dose is excreted in the urine within 24 hours.[1]
Pharmacokinetic Parameters
The plasma retention of Ca-DTPA follows a multi-exponential decay. Studies with ¹⁴C-labeled DTPA have identified three components to its plasma half-life.
| Parameter | Value | Reference |
| Plasma Half-life (t½) - Component 1 | 1.4 minutes | [2] |
| Plasma Half-life (t½) - Component 2 | 14.5 minutes | [2] |
| Plasma Half-life (t½) - Component 3 | 94.4 minutes | [2] |
| Urinary Excretion (24 hours) | > 99% | [1] |
Depletion of Endogenous Metals
A significant metabolic consequence of Ca-DTPA administration is the chelation and subsequent depletion of endogenous essential trace metals, particularly zinc (Zn), but also magnesium (Mg) and manganese (Mn).[1][2] This is due to the high stability of DTPA complexes with these metals. For this reason, prolonged or repeated administration of Ca-DTPA is not recommended. If further chelation therapy is required after the initial 24 hours, the zinc salt of DTPA (Zn-DTPA) is preferred, as it is less likely to deplete endogenous zinc stores.
Stability Constants
The efficacy of a chelating agent is directly related to the stability of the complex it forms with a target metal ion. The stability constant (log K) provides a quantitative measure of this affinity. A higher log K value indicates a more stable complex. The table below presents the stability constants of DTPA with various actinides and endogenous metals.
| Metal Ion | Log K Value | Reference |
| Americium (Am³⁺) | 22.9 | [8] |
| Plutonium (Pu⁴⁺) | 29.5 | [8] |
| Curium (Cm³⁺) | 22.9 | [8] |
| Calcium (Ca²⁺) | 10.8 | [8] |
| Zinc (Zn²⁺) | 18.3 | [8] |
| Manganese (Mn²⁺) | 15.1 | [8] |
| Iron (Fe³⁺) | 27.5 | [8] |
Research Applications and Experimental Protocols
The primary research application of Ca-DTPA is in decorporation studies, aimed at developing and evaluating strategies to remove internally deposited radionuclides.
In Vivo Decorporation of Plutonium: A General Experimental Protocol
This protocol outlines a general methodology for assessing the efficacy of Ca-DTPA in an animal model (e.g., rats) contaminated with plutonium.
Objective: To determine the effectiveness of Ca-DTPA in enhancing the elimination of plutonium.
Materials:
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Animal model (e.g., Sprague-Dawley rats)
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Plutonium solution (e.g., ²³⁹Pu citrate)
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Pentetate calcium trisodium (Ca-DTPA) solution (sterile, injectable grade)
-
Metabolic cages for urine and feces collection
-
Gamma counter or other appropriate radiation detection instrumentation
-
Anesthesia and euthanasia agents
-
Standard laboratory equipment for injections and sample processing
Methodology:
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Acclimatization: House animals in a controlled environment for a period of acclimatization before the experiment.
-
Contamination: Administer a known quantity of plutonium solution to the animals via a relevant route (e.g., intravenous or intramuscular injection).
-
Group Allocation: Divide the animals into at least two groups: a control group (receiving a saline placebo) and a treatment group (receiving Ca-DTPA).
-
Treatment Administration: At a specified time post-contamination (e.g., 1 hour), administer Ca-DTPA to the treatment group via intravenous injection. The control group receives an equivalent volume of saline.
-
Sample Collection: House the animals in metabolic cages and collect urine and feces at regular intervals (e.g., 24, 48, 72 hours) post-contamination.
-
Biodistribution Analysis: At the end of the experimental period, euthanize the animals and collect key tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).
-
Radioanalysis: Determine the plutonium content in the collected urine, feces, and tissue samples using a gamma counter or other suitable radioanalytical technique.
-
Data Analysis: Calculate the percentage of the administered dose of plutonium excreted and retained in the various tissues for both the control and treatment groups. Compare the results to determine the decorporation efficacy of Ca-DTPA. Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the findings.
Analytical Methods for Detection
Accurate quantification of Ca-DTPA and the chelated metals in biological samples is crucial for pharmacokinetic and efficacy studies. Several analytical methods can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for the determination of the elemental composition of samples. It can be used to measure the concentration of the chelated radionuclide in urine and tissues.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the quantification of small molecules in complex biological matrices. LC-MS/MS methods have been developed for the direct measurement of DTPA in plasma.[9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Since DTPA itself lacks a strong chromophore, a common approach involves the formation of a stable metal-DTPA complex (e.g., with iron or copper) that can be readily detected by UV spectrophotometry.[10] Ion-pairing agents are often used to improve the retention and separation of the charged chelate.[10]
Conclusion
Pentetate calcium trisodium is a critical tool in the field of radiological research, particularly for the development of decorporation therapies for actinide contamination. Its well-defined chemical properties, mechanism of action, and pharmacokinetic profile provide a solid foundation for its application in preclinical and clinical studies. The experimental protocols and analytical methods described in this guide offer a starting point for researchers investigating the efficacy and safety of Ca-DTPA and other chelating agents. A thorough understanding of its fundamental properties, including its high affinity for target radionuclides and its potential to deplete essential endogenous metals, is paramount for its safe and effective use in research.
References
- 1. orise.orau.gov [orise.orau.gov]
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- 4. medkoo.com [medkoo.com]
- 5. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is Pentetate Calcium Trisodium used for? [synapse.patsnap.com]
- 8. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107315056A - The method for determining the DTPA Ca in rat plasma biological sample - Google Patents [patents.google.com]
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